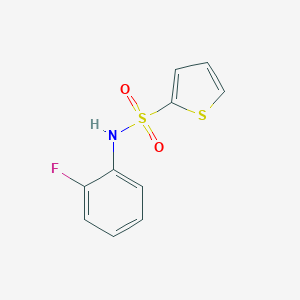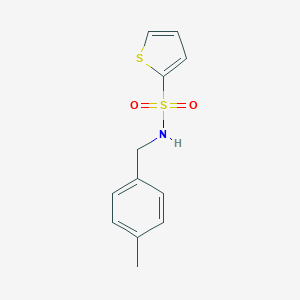![molecular formula C28H27ClF3N3O6S B299308 Tert-butyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate](/img/structure/B299308.png)
Tert-butyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate is a synthetic compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as TBCA and is used in various research studies due to its unique properties.
Wirkmechanismus
TBCA inhibits the activity of protein kinase CK2 by binding to the enzyme's ATP-binding site. This binding prevents the enzyme from phosphorylating its substrates, which leads to the inhibition of various cellular processes. TBCA has been found to inhibit the growth of cancer cells and reduce inflammation in various animal models.
Biochemical and Physiological Effects
TBCA has been found to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis in these cells. TBCA has also been found to reduce inflammation in various animal models by inhibiting the production of pro-inflammatory cytokines. Additionally, TBCA has been found to protect neuronal cells from oxidative stress and reduce the accumulation of amyloid-beta peptides, which are associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using TBCA in lab experiments is its specificity towards protein kinase CK2. This specificity allows researchers to study the role of this enzyme in various cellular processes. Additionally, TBCA has been found to be relatively non-toxic, which makes it a suitable candidate for in vivo studies. However, one of the limitations of using TBCA is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of TBCA in scientific research. One of the areas of research is the study of the role of protein kinase CK2 in neurodegenerative diseases. TBCA has been found to protect neuronal cells from oxidative stress, and further research can help determine its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, TBCA can be used in the development of new cancer therapies by targeting protein kinase CK2, which is overexpressed in various types of cancer cells.
Conclusion
Tert-butyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate is a synthetic compound that has gained significant attention in the field of scientific research. Its unique properties have made it a suitable candidate for studying the role of protein kinase CK2 in various cellular processes. TBCA has been found to inhibit the activity of protein kinase CK2, which has led to its use in studies related to cancer, inflammation, and neurodegenerative diseases. Further research can help determine its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of TBCA involves the reaction between tert-butyl 4-(4-hydroxyphenoxy)acetate and 4-chloro-N-(4-(trifluoromethyl)phenyl)sulfonyl)-3-nitrobenzamide. The reaction is catalyzed by triethylamine and is carried out in the presence of dimethylformamide. The resulting product is then purified using column chromatography to obtain TBCA in its pure form.
Wissenschaftliche Forschungsanwendungen
TBCA has been used in various scientific research studies due to its unique properties. It has been found to inhibit the activity of the enzyme protein kinase CK2, which plays a significant role in the regulation of various cellular processes. TBCA has been used in studies related to cancer, inflammation, and neurodegenerative diseases.
Eigenschaften
Produktname |
Tert-butyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate |
|---|---|
Molekularformel |
C28H27ClF3N3O6S |
Molekulargewicht |
626 g/mol |
IUPAC-Name |
tert-butyl 2-[4-[(E)-[[2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]acetyl]hydrazinylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C28H27ClF3N3O6S/c1-27(2,3)41-26(37)18-40-21-12-9-19(10-13-21)16-33-34-25(36)17-35(42(38,39)22-7-5-4-6-8-22)20-11-14-24(29)23(15-20)28(30,31)32/h4-16H,17-18H2,1-3H3,(H,34,36)/b33-16+ |
InChI-Schlüssel |
VAMUWZZSTKZXKF-MHDJOFBISA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)/C=N/NC(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B299225.png)
![N-(2-ethoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299227.png)
![2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B299229.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B299230.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B299232.png)


![N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide](/img/structure/B299239.png)

![N-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine](/img/structure/B299247.png)

![1-[4-(1-adamantyl)phenyl]-5-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B299251.png)
![(5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B299252.png)
![2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B299253.png)